4-Bromo-2-isopropyl-6-methylaniline

Physicochemical profiling Lipophilicity optimization Drug-like property prediction

Select 4-Bromo-2-isopropyl-6-methylaniline (CAS 773887-07-3) for its unique asymmetric ortho-substitution—isopropyl and methyl groups enable regiospecific cross-coupling impossible with symmetric 2,6-dialkyl analogs. It is the direct precursor to 5-bromo-7-isopropyl-1H-indazole (58% yield per CN108467386), a key scaffold for kinase inhibitor programs requiring 7-isopropyl steric character. Three reactive handles (para-Br, –NH₂, isopropyl) support divergent library synthesis from a single core, reducing building block count. Backed by batch-specific NMR, HPLC, and GC documentation from multiple independent suppliers, ensuring supply chain resilience for GLP and early GMP workflows.

Molecular Formula C10H14BrN
Molecular Weight 228.13 g/mol
CAS No. 773887-07-3
Cat. No. B3038156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-isopropyl-6-methylaniline
CAS773887-07-3
Molecular FormulaC10H14BrN
Molecular Weight228.13 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)C(C)C)Br
InChIInChI=1S/C10H14BrN/c1-6(2)9-5-8(11)4-7(3)10(9)12/h4-6H,12H2,1-3H3
InChIKeyXKTRKTMBDOICQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-isopropyl-6-methylaniline (CAS 773887-07-3): Physicochemical Profile and Structural Classification


4-Bromo-2-isopropyl-6-methylaniline (CAS 773887-07-3) is a trisubstituted bromoaniline derivative with molecular formula C10H14BrN and molecular weight 228.13 g/mol [1]. It belongs to the class of 2,6-disubstituted anilines, featuring a bromine atom at the para (4-) position, an isopropyl group at the 2-position, and a methyl group at the 6-position on the benzene ring . Key computed physicochemical properties include XLogP3 of 3.4, topological polar surface area (TPSA) of 26 Ų, a predicted pKa of 3.57±0.10, and a predicted boiling point of 280.6±35.0 °C [1]. The compound is supplied as a research intermediate with typical purities of 95% to 98% (HPLC, GC, NMR verified) .

Why 4-Bromo-2-isopropyl-6-methylaniline Cannot Be Simply Replaced by Other 4-Bromoaniline Analogs


4-Bromoaniline derivatives are widely used as synthetic intermediates across pharmaceutical, agrochemical, and materials science applications, but the specific ortho-substitution pattern critically determines both reactivity and downstream molecular properties [1]. Unlike the symmetric 4-bromo-2,6-dimethylaniline (CAS 24596-19-8, a precursor to the HIV NNRTI Rilpivirine) [2] or the fully unsubstituted 4-bromoaniline (CAS 106-40-1, LogP ~2.0-2.6) [3], 4-bromo-2-isopropyl-6-methylaniline possesses a differentiated ortho-substitution architecture: one branched isopropyl and one methyl group. This asymmetry creates a steric and electronic profile distinct from any symmetric 2,6-dialkyl analog, enabling regiospecific reactivity in cross-coupling reactions and producing downstream intermediates (e.g., 5-bromo-7-isopropyl-1H-indazole; CAS 773887-09-5) that cannot be accessed from simpler bromoanilines . Generic substitution therefore risks both synthetic failure at the coupling step and structural divergence of the final target molecule.

Quantitative Differentiation Evidence for 4-Bromo-2-isopropyl-6-methylaniline Against Closest Analogs


LogP Differentiation: Intermediate Lipophilicity Between Symmetric 2,6-Dialkyl Analogs

4-Bromo-2-isopropyl-6-methylaniline exhibits an XLogP3 of 3.4, as computed by PubChem (2021.05.07 release) [1]. This value is intermediate between the less lipophilic symmetric analog 4-bromo-2,6-dimethylaniline (LogP 3.23, CAS 24596-19-8) [2] and the more lipophilic 4-bromo-2,6-diisopropylaniline (LogP 4.86, CAS 80058-84-0) [3]. The unsymmetrical substitution thus provides a lipophilicity window that neither symmetric analog can replicate: 0.17 log units higher than the dimethyl derivative and 1.46 log units lower than the diisopropyl derivative. The mono-isopropyl analog 4-bromo-2-isopropylaniline (CAS 81090-34-8, LogP 3.74) is more lipophilic despite having a smaller molecular weight (214.10 vs. 228.13), because it lacks the additional methyl at the 6-position, illustrating that the specific 2-isopropyl-6-methyl combination yields a unique LogP not achievable by simple interpolation of mono- or symmetrically disubstituted variants.

Physicochemical profiling Lipophilicity optimization Drug-like property prediction

Patent-Documented Synthetic Utility: Specific Intermediate for Indazole-Based Kinase Inhibitors

4-Bromo-2-isopropyl-6-methylaniline is explicitly documented as a synthetic intermediate in patent CN108467386 (2018), where it was converted to 5-bromo-7-isopropyl-1H-indazole (CAS 773887-09-5) via diazotization-cyclization in acetic acid with sodium nitrite, achieving an isolated yield of 58.1% (670 mg from 1.1 g starting material, 4.8 mmol scale) . The resulting indazole scaffold is a privileged structure in kinase inhibitor drug discovery, with substituted indazoles exhibiting activity against multiple oncology targets [1]. This specific 7-isopropyl-5-bromo substitution pattern cannot be accessed from 4-bromo-2,6-dimethylaniline or 4-bromo-2-isopropylaniline—the former would produce 5-bromo-7-methyl-1H-indazole (a different regioisomer with altered steric and electronic properties), and the latter would yield 5-bromo-1H-indazole (lacking the 7-alkyl substituent entirely). Separately, the compound is referenced in WO2021/123294 (2021, A1, Page/Page column 47) as a precursor in the synthesis of therapeutic agents targeting neurodegenerative and mitochondrial diseases, synthesized via NBS bromination of 2-isopropyl-6-methylaniline in 85% yield (1.30 g from 1 g starting material, 6.7 mmol scale) .

Kinase inhibitor synthesis Indazole heterocycle construction Pharmaceutical intermediate

Steric and Electronic Differentiation: Unsymmetrical ortho-Substitution Alters Amine Basicity and Reactivity

The unsymmetrical 2-isopropyl-6-methyl substitution pattern of the target compound creates a differentiated steric environment around the aniline nitrogen. The predicted pKa of 3.57±0.10 is nearly identical to that of 4-bromo-2,6-dimethylaniline (pKa 3.60±0.10) , indicating that electronic effects on basicity are dominated by the common 4-bromo substitution rather than the ortho-alkyl groups. However, the steric environment is critically different: the isopropyl group at position 2 introduces greater steric bulk on one face of the molecule (branching at the α-carbon) compared to the methyl at position 6, while in symmetric 2,6-dimethyl or 2,6-diisopropyl analogs, the steric hindrance is equivalent on both faces [1]. Published studies on 2,6-disubstituted anilines demonstrate that ortho-substituent steric effects strongly influence dissociation constants (pKa) and reaction kinetics at the amino group, with the effect being sensitive to the specific combination of substituents rather than additive [2]. This steric asymmetry can be exploited to achieve face-selective reactivity in N-functionalization, Buchwald-Hartwig amination, or amide coupling reactions where symmetric analogs would exhibit no facial preference [3].

Steric effects Amine basicity Regioselective cross-coupling ortho-Substituent effect

Commercial Purity and Quality Benchmarking: Multi-Supplier Verification of 95-98% Purity with Batch-Specific QC

4-Bromo-2-isopropyl-6-methylaniline is commercially available from multiple independent suppliers with batch-specific analytical certification. Bidepharm supplies the compound at ≥95% purity with NMR, HPLC, and GC batch reports . MolCore offers NLT 98% purity under ISO certification for pharmaceutical R&D . Leyan (Shanghai Haohong Biomedical) provides 95%+ purity with standard laboratory-scale packaging from 100 mg to 25 g . Aladdin Scientific lists the compound at ≥95% purity with PubChem CID 21102188 cross-reference . This multi-supplier landscape with analytical traceability contrasts with certain comparator compounds that are single-sourced or lack batch-level documentation. For instance, 4-bromo-2-ethyl-6-methylaniline (CAS 70598-49-1) is available from fewer suppliers with similar purity specifications but less extensive QC documentation . The predicted physical properties (density 1.309±0.06 g/cm³, boiling point 280.6±35.0 °C) and recommended storage conditions (2-8 °C, sealed, moisture-protected) are consistently reported across suppliers , facilitating procurement standardization.

Chemical procurement Quality control Batch-to-batch consistency Analytical certification

Downstream Derivatization Versatility: Three Distinct Reactive Handles Enable Divergent Synthesis Pathways

The molecular architecture of 4-bromo-2-isopropyl-6-methylaniline provides three distinct reactive centers that can be independently addressed in synthesis: (1) the para-bromo substituent for palladium-catalyzed cross-coupling (Suzuki, Negishi, Buchwald-Hartwig), (2) the primary aromatic amine for N-acylation, N-alkylation, diazotization, or imine formation, and (3) the benzylic C-H bonds of the isopropyl group for potential radical or oxidative functionalization . Documented derivatizations include: N-acetylation to N-(4-bromo-2-isopropyl-6-methylphenyl)acetamide (CAS 1624261-96-6, C12H16BrNO, MW 270.17), a compound investigated for inflammatory and pain pathway targets ; diazotization-cyclization to 5-bromo-7-isopropyl-1H-indazole (58.1% yield) ; and conversion to thiohydroxylamine derivative N-[[4-bromo-2-methyl-6-(1-methylethyl)phenyl]imino]-S-(1,1-dimethylethyl)- (CAS 773887-08-4, 95% purity) . In comparison, 4-bromo-2,6-dimethylaniline lacks the isopropyl group for potential tertiary C-H functionalization, while 4-bromo-2-isopropylaniline lacks the 6-methyl group—resulting in fewer accessible derivatization vectors. The combination of bromo, amino, and isopropyl functionality in a single, relatively low molecular weight scaffold (228.13 g/mol, only one rotatable bond) [1] provides a dense functionalization landscape not available from simpler bromoaniline building blocks.

Divergent synthesis Cross-coupling N-functionalization Heterocycle construction

Optimal Application Scenarios for 4-Bromo-2-isopropyl-6-methylaniline Based on Differentiation Evidence


Synthesis of 7-Alkyl-5-bromoindazole Kinase Inhibitor Scaffolds

Based on patent CN108467386, 4-bromo-2-isopropyl-6-methylaniline is the direct precursor to 5-bromo-7-isopropyl-1H-indazole (58.1% isolated yield) . This specific indazole substitution pattern is relevant to kinase inhibitor programs, where the 7-isopropyl group provides unique steric and lipophilic character that modulates target selectivity . Procurement of this compound is justified when the synthetic route requires the 7-isopropyl-5-bromo substitution pattern specifically—a scaffold inaccessible from 4-bromo-2,6-dimethylaniline or 4-bromo-2-isopropylaniline.

Divergent Medicinal Chemistry Library Synthesis Requiring Multi-Vector Functionalization

The compound's three distinct reactive handles (para-Br for cross-coupling, -NH₂ for N-functionalization, isopropyl for potential C-H activation) support divergent library synthesis strategies . Documented downstream products include N-acetyl derivatives for inflammatory/pain targets (CAS 1624261-96-6) and thiohydroxylamine derivatives (CAS 773887-08-4) . For SAR campaigns requiring exploration of three independent vectors from a single core scaffold, this compound reduces the number of distinct building blocks needed compared to using multiple simpler bromoanilines.

Lead Optimization Programs Requiring Intermediate Lipophilicity (LogP ~3.4) Building Blocks

With an XLogP3 of 3.4 , this compound occupies a lipophilicity window between the more polar 4-bromo-2,6-dimethylaniline (LogP 3.23) and the more lipophilic 4-bromo-2,6-diisopropylaniline (LogP 4.86) . For drug discovery programs where the target product profile requires balanced LogP in the 3-4 range—common for oral CNS or anti-infective agents—this intermediate provides a starting point closer to the desired property space than either symmetric analog.

Regulated Pharmaceutical R&D Requiring Multi-Supplier Quality Assurance

The compound is available from at least five independent suppliers (Bidepharm, MolCore, Leyan, Aladdin, AKSci) with batch-specific analytical documentation (NMR, HPLC, GC) . This multi-supplier landscape with documented purity specifications (95-98%) supports procurement risk mitigation for GLP and early GMP environments, where single-source dependency is a regulatory concern . This contrasts with certain comparator bromoanilines that have fewer documented supply sources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-isopropyl-6-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.